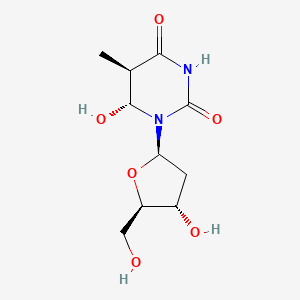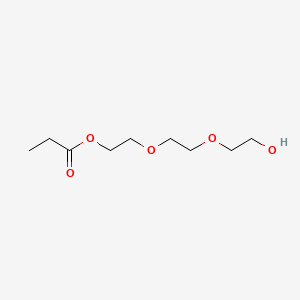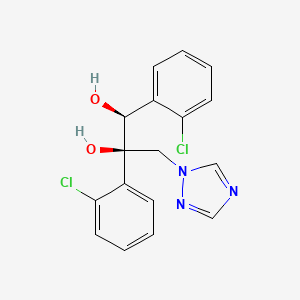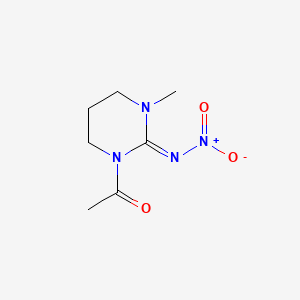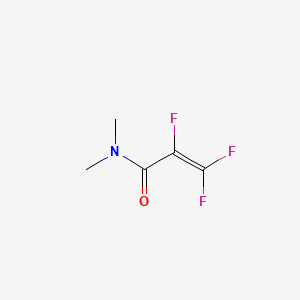
Glycine, N-(carboxymethyl)-N-(2-((2-((carboxymethyl)amino)ethyl)amino)ethyl)-, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(carboxymethyl)-N-(2-((2-((carboxymethyl)amino)ethyl)amino)ethyl)-, trisodium salt is a complex organic compound. It is a derivative of glycine, an amino acid, and is often used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of glycine with carboxymethylating agents and subsequent reactions with ethylenediamine derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction conditions, and purification steps to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions often involve specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a chelating agent, binding to metal ions and facilitating various reactions.
Biology
In biological research, it may be used to study protein interactions and enzyme activities.
Medicine
In medicine, it could be explored for its potential therapeutic properties, including its role in drug delivery systems.
Industry
In industrial applications, it is used in formulations for cleaning agents, water treatment, and other processes requiring chelation.
作用機序
The mechanism by which this compound exerts its effects involves its ability to bind to metal ions and other molecules. This binding can alter the chemical properties of the target molecules, facilitating various reactions and processes.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.
Uniqueness
Compared to these compounds, Glycine, N-(carboxymethyl)-N-(2-((2-((carboxymethyl)amino)ethyl)amino)ethyl)-, trisodium salt may offer unique binding properties and stability, making it suitable for specific applications where other chelating agents may not be as effective.
特性
CAS番号 |
75348-61-7 |
|---|---|
分子式 |
C10H16N3Na3O6 |
分子量 |
343.22 g/mol |
IUPAC名 |
trisodium;2-[2-[2-[bis(carboxylatomethyl)amino]ethylamino]ethylamino]acetate |
InChI |
InChI=1S/C10H19N3O6.3Na/c14-8(15)5-12-2-1-11-3-4-13(6-9(16)17)7-10(18)19;;;/h11-12H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3 |
InChIキー |
MJLSPVQPMZTCSF-UHFFFAOYSA-K |
正規SMILES |
C(CNCC(=O)[O-])NCCN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



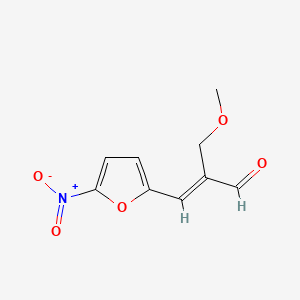
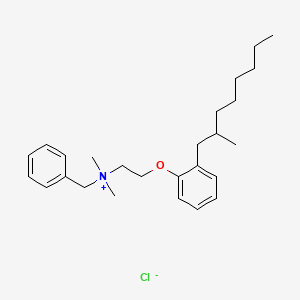


![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
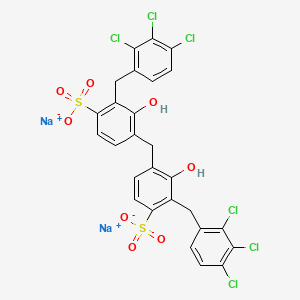
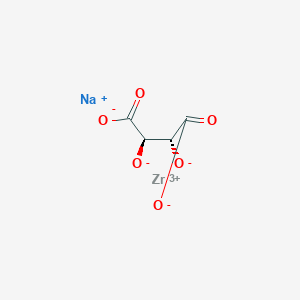
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
